N-(2-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(2-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide features a thieno[3,2-d]pyrimidinone core substituted with a 3-(trifluoromethyl)phenyl group at position 3 and a 2-fluorophenyl acetamide moiety linked via a thioether bridge.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N3O2S2/c22-14-6-1-2-7-15(14)26-17(29)11-32-20-27-16-8-9-31-18(16)19(30)28(20)13-5-3-4-12(10-13)21(23,24)25/h1-7,10H,8-9,11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCYNAXOVDSZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a fluorinated phenyl group and a thieno[3,2-d]pyrimidin moiety, which are known to influence biological activity. This article explores the biological activity of this compound based on available literature and research findings.
The molecular formula of N-(2-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is , with a molecular weight of 481.5 g/mol. The compound's structure is characterized by the presence of multiple functional groups that contribute to its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. In vitro assays demonstrated that it effectively reduces cell viability in various cancer cell lines.
- Case Study : A study on a related thieno-pyrimidine derivative showed IC50 values in the low micromolar range against breast cancer cell lines, suggesting a promising therapeutic index for further development.
Antimicrobial Activity
The compound's thieno-pyrimidine core has been associated with antimicrobial activity:
- Research Findings : In vitro tests revealed that derivatives of this class exhibited activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.
Enzyme Inhibition
Inhibition studies have shown that N-(2-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide acts as an inhibitor for several enzymes:
- Target Enzymes : It has been identified as a potential inhibitor of certain proteases and kinases. This inhibition can lead to altered signaling pathways in cells, providing a basis for its anticancer and antimicrobial effects.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 481.5 g/mol |
| Anticancer Activity (IC50) | Low micromolar range |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Enzyme Targets | Proteases and kinases |
Comparison with Similar Compounds
Core Modifications in Thienopyrimidinone Derivatives
- Compound 686770-77-4: Differs by having a phenyl group instead of 3-(trifluoromethyl)phenyl on the pyrimidinone ring.
- 618427-71-7: Features a thieno[2,3-d]pyrimidinone core (vs. [3,2-d] in the target) with ethyl and methyl substituents. The altered ring system may affect conformational flexibility and steric interactions .
- 1040649-35-1: Contains a p-tolyl substituent at position 7 of the pyrimidinone ring and a 3-methyl group. The methyl and toluyl groups could enhance metabolic stability but reduce solubility compared to the target’s trifluoromethyl-phenyl moiety .
Acetamide Substituent Variations
- IWP-3 (687561-60-0) : Replaces the 2-fluorophenyl acetamide with a 6-methylbenzothiazole group. This modification likely enhances kinase selectivity (e.g., Wnt pathway inhibition) due to the benzothiazole’s planar aromaticity .
- 585551-77-5: Substitutes the 2-fluorophenyl with a 2-ethylphenyl group.
Physicochemical and Pharmacokinetic Properties
*LogP and solubility values are estimated using computational tools (e.g., SwissADME).
Key Observations :
- The trifluoromethyl group in the target compound enhances lipophilicity (LogP ~3.8) compared to non-fluorinated analogs.
- Substitution with benzothiazole (IWP-3) improves solubility slightly due to polarizable sulfur atoms.
- Alkyl groups (e.g., ethyl, methyl) in 618427-71-7 increase LogP, favoring blood-brain barrier penetration but risking hepatotoxicity .
Q & A
Q. How can synergistic effects with clinical drugs be systematically tested?
- Methodological Answer :
- Combination Index (CI) : Calculate using Chou-Talalay method in cell viability assays .
- Example Protocol :
Pre-treat cells with ½ IC50 of compound.
Add cisplatin (10 µM) for 48 hours.
Measure apoptosis via Annexin V/PI staining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
